2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}pyrazine
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Overview
Description
2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperazine moiety, which is further substituted with a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}pyrazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition mechanism, where the diamine reacts with the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of substituted pyrazines.
Scientific Research Applications
2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism by which 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}pyrazine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like aripiprazole and quetiapine, which also contain piperazine moieties, share some structural similarities.
Trifluoromethyl-substituted compounds: Other compounds with trifluoromethyl groups, such as fluoxetine, exhibit similar chemical properties.
Uniqueness
2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}pyrazine is unique due to the combination of its pyrazine ring, piperazine moiety, and trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not found in other compounds with similar individual components .
Properties
Molecular Formula |
C15H15F3N4 |
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Molecular Weight |
308.30 g/mol |
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrazine |
InChI |
InChI=1S/C15H15F3N4/c16-15(17,18)12-2-1-3-13(10-12)21-6-8-22(9-7-21)14-11-19-4-5-20-14/h1-5,10-11H,6-9H2 |
InChI Key |
FJKSYEZHSGYTPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC=CN=C3 |
Origin of Product |
United States |
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